The synthesis of KKL-10 involves multiple steps, typically employing solid-phase peptide synthesis techniques. In the documented methods, Rink Amide AM resin is often used as the starting material. The process includes the following key steps:
For instance, one synthesis route yielded KKL-10 as a colorless solid with a molecular formula of C240H464N62O40, confirmed by mass spectrometry with calculated and observed values aligning closely .
The molecular structure of KKL-10 is complex, comprising multiple amino acid residues arranged in a specific sequence that contributes to its function as a ribosome rescue inhibitor. The detailed structure can be analyzed through techniques such as X-ray crystallography or NMR spectroscopy. Key features include:
KKL-10 primarily participates in biochemical reactions that inhibit trans-translation in bacteria. Its mechanism involves binding to specific sites on the ribosome or associated factors involved in protein synthesis. Notably:
The mechanism of action for KKL-10 involves several key steps:
Research indicates that KKL-10's action may be indirect; it could modify cellular components critical for trans-translation rather than acting solely on ribosomal RNA or proteins directly .
KKL-10 exhibits several notable physical and chemical properties:
These properties make KKL-10 suitable for laboratory experiments and potential therapeutic applications .
KKL-10 has diverse applications in scientific research:
KKL-10 exerts its antibacterial effects through precise interactions with the ribosomal RNA machinery. Biochemical and structural studies confirm that KKL-10 binds to helix 89 (H89) of the 23S rRNA, a region adjacent to the peptidyl-transferase center (PTC) in the bacterial ribosome [5] [6]. This binding site is distinct from those targeted by conventional antibiotics (e.g., macrolides), minimizing risks of cross-resistance. Cryo-EM analyses reveal that KKL-10 stabilizes a conformation of H89 that obstructs the entry of the tmRNA-SmpB complex into the ribosomal A-site. This prevents the recruitment of rescue factors essential for resolving stalled ribosomes [5]. The specificity of this interaction is underscored by mutagenesis experiments: Bacterial strains with mutations at nucleotide positions A2058/A2059 in domain V of the 23S rRNA (Escherichia coli numbering) show reduced KKL-10 binding affinity, directly correlating with diminished antimicrobial activity [6].
KKL-10 disrupts the function of the tmRNA-SmpB ribonucleoprotein complex, which mediates the primary ribosome rescue pathway in bacteria. Mechanistically, KKL-10 binding to H89 prevents the accommodation of tmRNA-SmpB into the ribosomal A-site, thereby halting trans-translation [1] [5]. This inhibition has two critical consequences:
Table 1: KKL-10 Binding and Functional Consequences
Target Site | Functional Impact | Experimental Evidence |
---|---|---|
Helix 89 (23S rRNA) | Obstructs tmRNA-SmpB entry | Cryo-EM, molecular docking [5] |
Nucleotides A2058/A2059 | Reduces binding affinity | Mutagenesis assays [6] |
tmRNA-SmpB accommodation | Blocks peptidyl transfer to tmRNA | In vitro translation assays [1] |
KKL-10 exhibits potent activity against Gram-positive pathogens and select Gram-negative intracellular pathogens lacking backup rescue systems. In Francisella tularensis, a tier 1 select agent, KKL-10 achieves MIC values of 0.12 μg/mL (attenuated LVS strain) and 0.48 μg/mL (virulent Schu S4 strain) [1] [8]. This exceptional potency arises because F. tularensis lacks alternative rescue pathways (ArfA/ArfB), making trans-translation essential for viability [1]. Similarly, in Staphylococcus aureus, genetic knockout studies confirm that SmpB (a tmRNA-binding protein) is indispensable, rendering this pathogen highly susceptible to KKL-10 [6] [9]. Notably, KKL-10 retains efficacy against intracellular F. tularensis within macrophages, reducing bacterial loads by >99% when combined with IFN-γ-induced stress [1].
KKL-10 demonstrates reduced activity against many Gram-negative bacteria due to permeability barriers. The outer membrane (OM) of Gram-negatives acts as a formidable sieve, excluding hydrophobic and large molecules (>600 Da). KKL-10 (MW: 364.22 Da) partially penetrates the OM but requires additional modifications for optimal activity [1] [4]. For example:
Table 2: Spectrum of KKL-10 Activity Across Bacterial Pathogens
Bacterial Species | MIC Range (μg/mL) | Genetic Dependencies |
---|---|---|
Francisella tularensis LVS | 0.12 | Absence of ArfA/ArfB [1] |
Mycobacterium tuberculosis | 1.6 | Essentiality of SmpB [5] |
Staphylococcus aureus | 0.5–1.0 | tmRNA essentiality [6] [9] |
Escherichia coli ΔtolC | 0.5 | Efflux deficiency [5] |
Pseudomonas aeruginosa PA14 | ≥64 | Intact OM + efflux [1] [6] |
Strategies to overcome OM barriers include structural optimization of KKL-10 analogs (e.g., KKL-35, KKL-40) with improved permeability or combination therapy with OM-disrupting adjuvants [4] [5]. The vancomycin-arginine conjugate (V-R) study illustrates how cationic modifications enhance OM penetration, a principle applicable to KKL-10 derivatives [4].
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